molecular formula C26H29N5O2 B2549760 10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione CAS No. 923490-62-4

10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2549760
CAS No.: 923490-62-4
M. Wt: 443.551
InChI Key: DKXMJUWUINMCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed for research applications. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward systems, making it a prominent target for investigating neurological and psychiatric disorders Source . By selectively inhibiting PDE10A, this compound increases intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating dopaminergic and glutamatergic signaling pathways Source . Its primary research value lies in preclinical studies aimed at understanding and treating conditions such as schizophrenia, Huntington's disease, and Parkinson's disease, where striatal signaling is dysregulated. The compound, also known under the research code PF-2545920, has been a valuable tool compound in pharmacological characterizations and in vivo models to assess the therapeutic potential of PDE10A inhibition Source . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

10-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-4-19-10-12-21(13-11-19)29-14-5-6-15-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)17-20-9-7-8-18(2)16-20/h7-13,16H,4-6,14-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXMJUWUINMCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s diazepine ring distinguishes it from analogs with pyrimido[2,1-f]purine (six-membered ring) or imidazo[2,1-f]purine cores. For example:

  • 9-(4-Ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (): Shares a pyrimidine ring instead of diazepine, reducing conformational flexibility.
  • Compound 5 (): Features an imidazo[2,1-f]purine core with a 6,7-dimethoxy-3,4-dihydroisoquinolinylbutyl substituent, showing dual activity at PDE4B1 and dopamine D2 receptors .
Table 1: Core Structure and Substituent Comparison
Compound Name / ID Core Structure Key Substituents Biological Targets
Target Compound Diazepino[2,1-f]purine 10-(4-ethylphenyl), 3-(3-methylbenzyl) PDEs, Dopamine Receptors (hypothesized)
9-(4-Ethoxyphenyl)-... () Pyrimido[2,1-f]purine 9-(4-ethoxyphenyl), 3-(4-methylbenzyl) Not explicitly reported
Compound 5 () Imidazo[2,1-f]purine 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolinyl)) PDE4B1, PDE10A, D2 receptors
20a () Pyrimido[2,1-f]purine 9-(3,4-dihydroxyphenethyl), 1,3-dimethyl Dopamine receptors (SAR focus)

Substituent-Driven Activity Differences

  • Aromatic Substituents: The target’s 4-ethylphenyl group likely enhances lipophilicity compared to 4-ethoxyphenyl () or 3,4-dihydroxyphenethyl (). This may influence blood-brain barrier penetration .
  • Polar Groups :

    • Compounds with 3,4-dihydroxyphenethyl (e.g., 20a in ) exhibit improved solubility and dopamine receptor affinity due to catechol-like interactions .
Table 2: Pharmacological and Physicochemical Properties
Compound Name / ID LogP (Predicted) Solubility (µg/mL) PDE4B1 IC50 (nM) D2 Receptor Binding (Ki, nM)
Target Compound ~3.2* <10* Not reported Not reported
Compound 5 () 2.8 15 120 380 (D2)
20a () 1.9 85 N/A 45 (D2-like)

*Predicted using analogous structures from –5.

Key Research Findings

Hybrid Activity : Compounds like 20a () demonstrate that dihydroxyphenethyl substituents enhance dopamine receptor binding (Ki = 45 nM) but reduce metabolic stability due to catechol oxidation .

Enzyme Inhibition : Pyrimido[2,1-f]purine derivatives (e.g., ) lack significant PDE inhibition, whereas imidazo analogs (e.g., Compound 5) show PDE4B1 inhibition (IC50 = 120 nM) .

Synthetic Accessibility : The target compound’s diazepine core may pose synthetic challenges compared to pyrimido analogs, which are more routinely synthesized via cyclocondensation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.